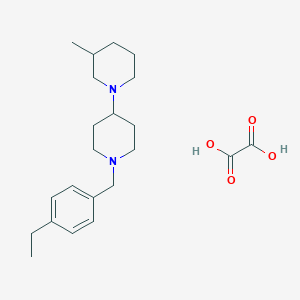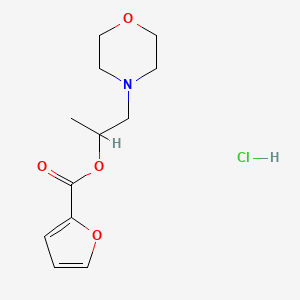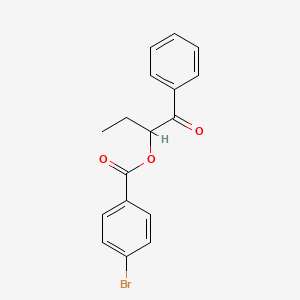![molecular formula C18H17ClFN3OS B3967662 N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3967662.png)
N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide
説明
N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide, also known as CPI-455, is a small molecule inhibitor of the histone methyltransferase G9a. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
作用機序
N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide is a potent and selective inhibitor of the histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is a critical epigenetic modification involved in gene expression regulation. This compound binds to the active site of G9a and inhibits its enzymatic activity, leading to a reduction in H3K9 methylation and alterations in gene expression.
Biochemical and Physiological Effects
The inhibition of G9a by this compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to a reduction in cell growth and tumor size. In neurological disorders, this compound reduces neuroinflammation and improves cognitive function by altering gene expression in the brain. In viral infections, this compound inhibits the replication of the virus by altering the expression of viral genes.
実験室実験の利点と制限
N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has several advantages for lab experiments, including its potency, selectivity, and availability. This compound is a potent and selective inhibitor of G9a, which makes it a useful tool for studying the role of G9a in various biological processes. This compound is also commercially available, which makes it easy to obtain for lab experiments. However, there are also limitations to the use of this compound in lab experiments. This compound is a small molecule inhibitor, which means that it may have off-target effects on other enzymes. Additionally, the effects of this compound may be cell type-specific, which means that its effects may vary depending on the cell type being studied.
将来の方向性
There are several future directions for the study of N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective inhibitors of G9a based on the structure of this compound. Additionally, the therapeutic potential of this compound in various diseases should be further explored in preclinical and clinical studies. Finally, the molecular mechanisms underlying the effects of this compound on gene expression and cellular processes should be further elucidated to fully understand its therapeutic potential.
科学的研究の応用
N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In viral infections, this compound has been shown to inhibit the replication of human cytomegalovirus and herpes simplex virus.
特性
IUPAC Name |
N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3OS/c19-15-11-14(7-8-16(15)23-9-1-2-10-23)21-18(25)22-17(24)12-3-5-13(20)6-4-12/h3-8,11H,1-2,9-10H2,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTSQGKITXMVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-methoxy-3-[2-(4-methylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B3967589.png)
![methyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate](/img/structure/B3967592.png)
![4-(2,4-dichlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967593.png)
![1-[1-(3-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967596.png)


![6-{[2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B3967625.png)

![1-[1-(2-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967650.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B3967656.png)
![2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3967658.png)
![2-[1-(2-methylbenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3967661.png)
